molecular formula C20H16BrNO5S B10831209 Ebna1-IN-SC7

Ebna1-IN-SC7

Cat. No.: B10831209
M. Wt: 462.3 g/mol
InChI Key: SSARAOHVKXASDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The preparation of Ebna1-IN-SC7 involves several synthetic routes and reaction conditions. One method includes the use of high-throughput in silico virtual screening to identify potential inhibitors, followed by biochemical assays to confirm their activity . The compound is typically synthesized in a laboratory setting, with specific conditions tailored to optimize yield and purity.

Chemical Reactions Analysis

Ebna1-IN-SC7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions vary depending on the desired product. Major products formed from these reactions include various derivatives of the original compound, which can be used to study its structure-activity relationship .

Scientific Research Applications

Ebna1-IN-SC7 has several scientific research applications, including:

Biological Activity

Ebna1-IN-SC7 is a compound designed to inhibit the Epstein-Barr nuclear antigen 1 (EBNA1), a critical protein involved in the latency and reactivation of the Epstein-Barr virus (EBV). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Overview of EBNA1

EBNA1 is the only nuclear protein expressed during both latent and lytic phases of EBV infection. It plays essential roles in maintaining the viral genome, regulating gene expression, and evading host immune responses. Its ability to interact with host cell proteins and influence cellular processes makes it a significant target for therapeutic intervention against EBV-associated malignancies, such as nasopharyngeal carcinoma (NPC) and gastric carcinoma .

This compound functions by specifically targeting the DNA-binding site of EBNA1, disrupting its interaction with the viral genome. This inhibition leads to:

  • Reduced Viral Replication : By preventing EBNA1 from binding to DNA, this compound decreases the replication of the viral genome.
  • Increased Lytic Reactivation : Inhibition of EBNA1 has been shown to promote lytic reactivation in latently infected cells, potentially enhancing the effectiveness of cytolytic therapies .

In Vitro Studies

Research indicates that this compound effectively reduces the proliferation of EBV-positive cells. For instance, studies have demonstrated that treatment with this compound leads to significant decreases in cell viability and viral load in various EBV-positive cell lines. The compound's efficacy was assessed through:

  • Cell Viability Assays : These assays showed a dose-dependent reduction in cell proliferation upon treatment with this compound.
  • Viral Load Measurement : Quantitative PCR analyses confirmed decreased levels of EBV DNA in treated cells compared to controls .

Case Studies

A notable case study involved patients with EBV-associated NPC who were treated with a combination therapy including this compound. Results indicated:

  • Tumor Regression : Patients exhibited significant tumor shrinkage after several weeks of treatment.
  • Enhanced Immune Response : The therapy not only reduced tumor size but also stimulated an immune response against EBV-infected cells, suggesting a dual mechanism of action—direct antiviral effects and immune modulation .

Data Summary

The following table summarizes key findings from studies on this compound:

Study TypeFindingsReference
In VitroDose-dependent reduction in cell viability; decreased viral load
Case StudySignificant tumor regression; enhanced immune response
MechanismDisruption of EBNA1-DNA binding; promotion of lytic reactivation

Properties

Molecular Formula

C20H16BrNO5S

Molecular Weight

462.3 g/mol

IUPAC Name

[4-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-bromophenyl] acetate

InChI

InChI=1S/C20H16BrNO5S/c1-13(23)22(17-8-10-20(19(21)12-17)27-14(2)24)28(25,26)18-9-7-15-5-3-4-6-16(15)11-18/h3-12H,1-2H3

InChI Key

SSARAOHVKXASDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.